molecular formula C8H4Cl2N2 B1297743 3,8-Dichloro-1,5-naphthyridine CAS No. 28252-81-5

3,8-Dichloro-1,5-naphthyridine

Cat. No. B1297743
CAS RN: 28252-81-5
M. Wt: 199.03 g/mol
InChI Key: BMNVIIMWNOTDPE-UHFFFAOYSA-N
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Description

3,8-Dichloro-1,5-naphthyridine is a derivative of the naphthyridine family, a class of compounds known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals. Although the provided papers do not directly discuss 3,8-Dichloro-1,5-naphthyridine, they provide insights into the chemistry of closely related naphthyridine derivatives, which can be extrapolated to understand the properties and reactivity of 3,8-Dichloro-1,5-naphthyridine.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves cross-coupling reactions, as seen in the synthesis of 4,8-substituted 1,5-naphthyridines, which were obtained through Suzuki cross-coupling reactions . Similarly, Vilsmeier-Haack type reactions are employed to synthesize 2-chloro-3-formyl-1,8-naphthyridine, which could be a potential route for synthesizing 3,8-Dichloro-1,5-naphthyridine derivatives . The reaction of tetrahydroisoquinolines with Vilsmeier reagent also leads to chlorinated naphthyridines . These methods could potentially be adapted for the synthesis of 3,8-Dichloro-1,5-naphthyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by X-ray diffraction, as seen in the structural determination of a dichloro naphthyridine compound . The crystal structure of a copper complex derived from a naphthyridine ligand provides insights into the coordination environment and geometry around the naphthyridine core . These studies suggest that 3,8-Dichloro-1,5-naphthyridine would likely exhibit a planar structure conducive to electronic delocalization.

Chemical Reactions Analysis

Naphthyridines undergo various chemical reactions, including catalytic amidation, which has been reported for 2-chloro- and 2,7-dichloro-1,8-naphthyridines . The regioselectivity in SNH reactions of some 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone indicates the reactivity of different positions on the naphthyridine ring . These findings suggest that 3,8-Dichloro-1,5-naphthyridine could also participate in similar reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For instance, the 4,8-substituted 1,5-naphthyridines exhibit high thermal stability and phase transition temperatures, along with opto-electrical properties such as blue fluorescence and suitable electron affinities and ionization potentials for electronic applications . The electronic structure, absorption spectra, and nonlinear optical properties of a novel naphthyridine derivative have been studied using DFT calculations and spectroscopic methods . These properties are crucial for the potential use of 3,8-Dichloro-1,5-naphthyridine in optoelectronic devices and as a building block for more complex molecular systems.

Scientific Research Applications

  • Medicinal Chemistry

    • 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has a high activity against Plasmodium falciparum and Plasmodium vivax .
    • Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
  • Synthetic Organic Chemistry

    • Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry .
    • Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
  • Metal Complexes Formation

    • 1,5-Naphthyridines can be used as a ligand for metal complexes formation .
  • Anticancer Properties

    • 1,6-naphthyridines, a class related to 1,5-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
  • Antiarrhythmics and Antihypertensives

    • Substituted 1,8-naphthyridine compounds, which are structurally similar to 1,5-naphthyridines, are used as antihypertensives and antiarrhythmics .
  • Herbicide Safeners and Immunostimulants

    • Substituted 1,8-naphthyridine compounds are also used as herbicide safeners and immunostimulants .
  • Heterocyclic Nitrogen Compounds

    • Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry .
  • Construction of Scaffolds

    • A wide range of synthetic protocols for the construction of this scaffold are presented. For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold .
  • Optical Applications

    • Fused 1,5-naphthyridines that present biological activity and optical applications, among others, are indicated .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3,8-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNVIIMWNOTDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345891
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dichloro-1,5-naphthyridine

CAS RN

28252-81-5
Record name 3,8-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28252-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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